DCPDG Ammonium Salt

Description

Significance of Ammonium (B1175870) Salts within Contemporary Chemical Systems

Ammonium salts are integral to numerous areas of modern chemistry. In organic synthesis, they are utilized as catalysts and as convenient sources of nitrogen for the amination of aryl halides. alfa-chemistry.com Quaternary ammonium salts, a specific type of ammonium salt, are widely used as phase-transfer catalysts, enabling reactions between reagents in immiscible phases. In the realm of biochemistry and molecular biology, ammonium salts are crucial for various applications. For instance, they are used to control the ionic strength of solutions, which is critical for maintaining the structure and function of biomolecules like proteins and nucleic acids.

Furthermore, the use of ammonium salts as counterions for negatively charged molecules, such as oligonucleotides, is a significant application. polarisoligos.com These salts can enhance the solubility of oligonucleotides in organic solvents, a property that is beneficial for certain coupling reactions and purification processes. nih.gov The presence of ammonium ions can also be advantageous in analytical techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where they help in the ionization of oligonucleotides and reduce the formation of alkali-ion adducts, leading to clearer spectra. researchgate.net

Scope of Academic Inquiry into the Chemistry of Ammonium Salts

The academic investigation into ammonium salts is both broad and deep. Research efforts are continuously exploring new applications and refining existing methodologies. Studies have delved into the development of novel functionalized ammonium salts that can act as effective catalysts, for example, in the depolymerization of polymers like nylon-6. oycus.com There is also ongoing research into the fundamental chemical properties of ammonium salts, including their behavior in various solvents and their role in complex reaction mechanisms. adipogen.com In fields like astrochemistry, ammonium salts are being studied for their potential role as reservoirs of key elements like nitrogen and sulfur. polarisoligos.com The development of new technologies in chemical and metallurgical industries is also being driven by research into ammonium-salt based methods. evitachem.com

Properties

IUPAC Name |

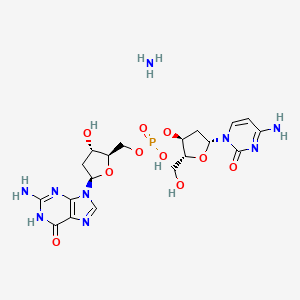

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N8O10P.H3N/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30;/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNMHBKGKVOTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N9O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585138 | |

| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77710-57-7 | |

| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Profile of Dcpdg Ammonium Salt

General Properties

The fundamental characteristics of DCPDG ammonium salt are summarized in the table below. These properties are essential for its handling, storage, and application in research settings.

| Property | Value |

| Chemical Name | 2'-deoxycytidylyl(3'->5')-2'-deoxyguanosine ammonium salt |

| CAS Number | 77710-57-7 |

| Molecular Formula | C₁₉H₂₈N₉O₁₀P |

| Molecular Weight | 573.45 g/mol |

| Storage Temperature | -20°C |

The data in this table is compiled from multiple sources. nih.govresearchgate.netbio-works.comgoogle.com

Physicochemical Data

A deeper understanding of the chemical nature of this compound can be gained from its computed physicochemical properties. These parameters are crucial for predicting its behavior in different chemical environments and for designing experiments.

| Physicochemical Property | Value |

| Boiling Point | 988.3°C at 760 mmHg |

| Flash Point | 551.5°C |

| Topological Polar Surface Area | 260 Ų |

| Hydrogen Bond Donor Count | 7 |

| Hydrogen Bond Acceptor Count | 13 |

| Rotatable Bond Count | 8 |

| Complexity | 1110 |

The data in this table is compiled from multiple sources. nih.govresearchgate.net

Synthesis and Purification

The synthesis of the parent dinucleoside monophosphate, 2'-deoxycytidylyl-(3'->5')-2'-deoxyguanosine [d(CpG)], is a multi-step process that utilizes established methodologies in nucleic acid chemistry. The ammonium (B1175870) salt is typically formed in the final stages of purification or through ion exchange.

The synthesis of d(CpG) has been achieved using the conventional phosphotriester method. allenpress.com This process involves the coupling of protected deoxynucleoside 3'-phosphates with protected 2'-deoxynucleosides. allenpress.com Following the formation of the fully protected dimer, the protecting groups are removed. allenpress.com The resulting deprotected dimer is then purified, commonly by using High-Performance Liquid Chromatography (HPLC). allenpress.com The identity and purity of the synthesized d(CpG) are confirmed through techniques such as Thin-Layer Chromatography (TLC), UV spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. allenpress.com The ammonium salt form can be obtained during the purification process, for instance, by using an ammonium salt-containing mobile phase in HPLC, or by subsequent ion-exchange chromatography.

Research Applications and Findings

Utility in DNA Damage and Repair Studies

Research into the effects of ionizing radiation on DNA is critical for understanding the mechanisms of mutagenesis and carcinogenesis. The dinucleoside monophosphate d(CpG) has been used as a model system to study the chemical changes that occur in DNA upon irradiation. allenpress.comnih.govallenpress.com In these studies, aqueous solutions of d(CpG) are irradiated, and the resulting products are isolated and identified using techniques like HPLC, proton NMR spectroscopy, and mass spectrometry. allenpress.comnih.govallenpress.com These investigations have identified major products such as glycol derivatives of uracil, hydroxycytosine substitution products, and imidazolidine (B613845) products. allenpress.comnih.govallenpress.com The use of the ammonium salt of d(CpG) in such studies is advantageous for analytical techniques like mass spectrometry, as the ammonium counterion helps to minimize the formation of adducts with other metal ions, leading to cleaner and more easily interpretable mass spectra. researchgate.net

An in-depth exploration of the synthetic methodologies and reaction pathways pertinent to the formation of ammonium salts, with a specific focus on the principles applicable to complex organic molecules such as DCPDG Ammonium Salt, also known as 2'-deoxycytidylyl-(3'->5')-2'-deoxyguanosine ammonium salt. While specific documented synthetic routes for this compound are not extensively available in public literature, this article elucidates the fundamental chemical principles and established reactions that underpin its formation. The methodologies discussed are based on well-known reactions for creating its core components: the dinucleotide structure and the ammonium salt moiety.

Theoretical and Computational Chemistry of Ammonium Salt Systems

Modeling of Intermolecular Interactions, Hydrogen Bonding, and Solvent Effects

Should scientific literature on the theoretical and computational chemistry of DCPDG Ammonium (B1175870) Salt become publicly available, this topic could be revisited.

Research Applications of Ammonium Salts in Diverse Chemical Disciplines

Catalysis and Phase Transfer Phenomena

Quaternary ammonium (B1175870) salts are particularly prominent as phase-transfer catalysts (PTCs). wisdomlib.org These catalysts are essential in facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wisdomlib.org The catalyst, typically a quaternary ammonium cation, forms an ion pair with a reactant anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed. wisdomlib.org This mechanism accelerates reaction rates, allows for milder reaction conditions, and can improve yields and selectivity. scribd.comfzgxjckxxb.com

Application in Organic Synthesis Reactions (e.g., Williamson Synthesis, Michael Addition)

Quaternary ammonium salts are widely used as phase-transfer catalysts in a variety of organic synthesis reactions, including Williamson synthesis and Michael additions. taylorandfrancis.com

In the Williamson synthesis of ethers, a classic example of a nucleophilic substitution reaction, a phase-transfer catalyst can shuttle an alkoxide or phenoxide anion from an aqueous or solid phase into an organic phase to react with an alkyl halide. smujo.id This avoids the need for expensive, anhydrous aprotic solvents and often leads to higher yields under more benign conditions. scribd.comsmujo.id For instance, the synthesis of ethers from phenols and alkyl halides using aqueous sodium hydroxide (B78521) and a catalyst like tetrabutylammonium (B224687) bromide is a common application.

The Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, also benefits significantly from phase-transfer catalysis. researchgate.netwikipedia.org Chiral quaternary ammonium salts, often derived from cinchona alkaloids, have been developed as asymmetric phase-transfer catalysts. researchgate.netwikipedia.org These catalysts can generate a chiral environment that directs the nucleophilic attack, leading to the formation of one enantiomer of the product in excess, a critical consideration in pharmaceutical synthesis. researchgate.net

Role as Combustion Catalysts for Energetic Materials

Ammonium salts, particularly ammonium perchlorate (B79767) (AP) and ammonium nitrate (B79036) (AN), are fundamental components of energetic materials, serving as oxidizers in solid rocket propellants. taylorandfrancis.com The thermal decomposition characteristics of these salts are critical to the propellant's combustion behavior. taylorandfrancis.com Various compounds, including other ammonium salts, are researched and used as catalysts to modify the burning rate of these propellants. taylorandfrancis.comresearchgate.net

For ammonium perchlorate, catalysts can significantly lower its decomposition temperature, thereby increasing the propellant's burn rate. taylorandfrancis.comacs.org Metal oxides are common catalysts, but energetic complexes and other salts are also effective. taylorandfrancis.comrsc.org For example, certain energetic coordination complexes can reduce the decomposition temperature of AP by over 100°C and significantly increase the heat released. scielo.br The catalytic action often involves accelerating the decomposition of ammonia (B1221849) and perchloric acid, the initial products of AP breakdown. saudijournals.com

Sorbent Development and Gas Capture Technologies (e.g., Carbon Dioxide Sorption)

Ammonium salts are integral to the development of materials for gas capture, most notably for carbon dioxide (CO2) sequestration. nih.gov The technology often involves a "pH-swing" process where an ammonia solution absorbs CO2, forming ammonium bicarbonate and carbonate. nih.govresearchgate.net

Recyclable ammonium salts can be used in a process that integrates CO2 capture with mineral carbonation, a method of long-term CO2 storage. nih.govresearchgate.net In one such process, ammonia (NH3) captures CO2, which is then used in the form of ammonium bicarbonate (NH4HCO3) to carbonate minerals like serpentine, permanently storing the CO2 as a stable carbonate. nih.gov The other salt used in the process, ammonium sulfate (B86663), can be thermally decomposed to regenerate the reagents. nih.gov

Furthermore, solid sorbents based on quaternary ammonium salts are being developed for CO2 capture. mdpi.com These materials offer potential advantages over traditional liquid amine systems. For instance, quaternary ammonium salts like bis(2-hydroxyethyl)dimethylammonium taurate have shown promising CO2 sorption capacities. mdpi.com Research also explores solid-state ionic liquids, including ammonium-based ones, for their ability to capture CO2 and for their selectivity in separating CO2 from other gases like methane (B114726) (CH4). acs.org

Advanced Materials Science and Polymer Chemistry

The unique properties of ammonium salts have led to their extensive use in materials science, particularly in the realm of polymers and composites.

Synthesis and Structure-Property Relationships of Quaternary Ammonium Salt Polymers

Quaternary ammonium salt polymers, or polyquats, are a class of polyelectrolytes characterized by a polymer backbone with pendant quaternary ammonium groups. nih.govnih.gov These polymers are typically synthesized by the polymerization of monomers containing a quaternary ammonium salt or by the chemical modification of a pre-existing polymer to introduce these functional groups. mdpi.comresearchgate.net

The properties of these polymers, such as their solubility in water, viscosity, and charge density, are highly tunable based on the molecular weight of the polymer, the nature of the alkyl groups on the nitrogen atom, and the counter-ion. nih.govmdpi.com Research focuses on controlling the polymerization process to achieve high molecular weights and narrow molecular weight distributions, which are crucial for performance in various applications. nih.gov These applications are diverse, ranging from water treatment and cosmetics to petroleum exploitation and papermaking, largely due to their cationic nature and ability to interact with negatively charged surfaces and molecules. nih.gov

Integration into Composite Matrices for Enhanced Functionality

Quaternary ammonium salts are frequently integrated into composite materials to impart specific functionalities, such as antimicrobial properties or improved compatibility between different phases of the composite. mdpi.commdpi.comvot.pl

By incorporating quaternary ammonium salts into a polymer matrix, materials with potent antimicrobial surfaces can be created. mdpi.com This is particularly valuable in biomedical applications, such as for dental composites or medical implants, where preventing bacterial colonization is crucial. nih.govmdpi.com For example, adding salts like cetyltrimethylammonium bromide (CTAB) or dioctadecyldimethylammonium bromide (DODAB) to dental resin composites has been shown to effectively kill bacteria like Streptococcus mutans. mdpi.comvot.pl

Corrosion Chemistry and Inhibition Mechanisms

Ammonium salts play a significant role in the corrosion of industrial equipment, particularly in refining processes. The formation of these salts can lead to aggressive localized corrosion, which is a major concern for asset integrity and operational safety.

Under-deposit corrosion is a severe form of localized corrosion that occurs beneath deposits on a metal surface. Ammonium salts, such as ammonium chloride (NH₄Cl), are a common cause of this type of corrosion in refinery overhead systems. paktechpoint.comresearchgate.netcorrology.com The mechanism typically involves the reaction of ammonia (NH₃) and hydrochloric acid (HCl) vapors to form solid ammonium chloride salt. researchgate.net This salt is hygroscopic, meaning it readily absorbs moisture from the process stream, even when water has not yet condensed. researchgate.net

The presence of this wet salt deposit creates a highly corrosive microenvironment. The area under the deposit becomes enriched with chloride ions (Cl⁻) and hydrogen ions (H⁺) from the dissociation of NH₄Cl and water, leading to the initiation of under-deposit hydrochloric acid (HCl) corrosion. corrology.com This can cause rapid degradation of not only carbon steel but also a range of corrosion-resistant alloys. corrology.com The localized corrosion cells form where the area under the deposit acts as the anode, leading to aggressive pitting and potential equipment failure. paktechpoint.com The severity of the corrosion is often linked to the crystallization temperature of the ammonium salts and the dew point of water in the system. researchgate.net

Table 1: Factors Influencing Under-Deposit Corrosion by Ammonium Salts

| Factor | Description | Impact on Corrosion |

| Ammonia and HCl Concentration | The partial pressures of these gases determine the temperature at which ammonium salts will form. | Higher concentrations lead to salt deposition at higher temperatures, increasing the risk of corrosion over a wider operational range. |

| Moisture Content | The presence of water is critical for the corrosivity (B1173158) of the salt deposits. | Above a certain relative humidity, the hygroscopic salts absorb water, creating a corrosive solution under the deposit. researchgate.net |

| Temperature | Temperature influences both salt deposition and the rate of corrosion reactions. | Corrosion is often most severe near the water dew point, where the salt can become wet. researchgate.net |

| Flow Dynamics | Low-flow or stagnant areas are prone to the accumulation of deposits. | Areas with low velocity are more susceptible to the buildup of corrosive salt deposits. paktechpoint.com |

Several strategies are employed to manage and mitigate corrosion caused by ammonium salts in industrial settings. These approaches focus on preventing the formation of corrosive deposits, removing them, or inhibiting their corrosive action.

One primary mitigation technique is water washing . Injecting water at specific points in the process can dissolve and wash away ammonium salt deposits, preventing their accumulation and the formation of a corrosive under-deposit environment. scielo.br The wash water's effectiveness depends on its ability to dilute the corrosive species. scielo.br

The use of corrosion inhibitors is another critical strategy. These are chemical compounds that, when added to the process stream, can reduce the corrosion rate. mdpi.com Quaternary ammonium compounds themselves are sometimes used as corrosion inhibitors. google.comimim.pl They can form a protective film on the metal surface, which acts as a barrier to the corrosive environment. mdpi.comechemcom.com The effectiveness of these inhibitors often depends on their chemical structure, including the presence of long alkyl chains and aromatic groups that facilitate their adsorption onto the metal surface. imim.pl Imidazoline quaternary ammonium salts have shown effectiveness in protecting steel pipelines in corrosive environments. mdpi.com

Material selection also plays a crucial role. Using materials that are more resistant to the specific corrosive environment can significantly extend the life of equipment. For instance, certain stainless steels, like type 321, have demonstrated superior corrosion resistance in ammonium chloride environments compared to other alloys. scielo.br

Finally, process control is essential. Monitoring and controlling parameters such as temperature, pH, and the concentration of corrosive precursors (ammonia and chlorides) can help to minimize the conditions that lead to ammonium salt deposition and corrosion. researchgate.net

Mechanisms of Under-Deposit Corrosion Induced by Ammonium Salts

Biocidal Mechanisms and Antimicrobial Agent Development

Quaternary ammonium salts (QAS) are widely recognized for their potent antimicrobial properties and are used in a variety of disinfectant and antiseptic applications. researchgate.netacs.orgnih.gov Their mechanism of action is generally attributed to their interaction with and disruption of microbial cell membranes.

The biocidal activity of QAS is primarily due to their cationic nature. The positively charged nitrogen atom in the QAS molecule is attracted to the negatively charged components of the bacterial cell surface. researchgate.netmdpi.com This electrostatic interaction facilitates the adsorption of the QAS onto the cell membrane. acs.org

Once adsorbed, the lipophilic alkyl chains of the QAS penetrate the lipid bilayer of the cell membrane. researchgate.net This insertion disrupts the membrane's structure and integrity, leading to an increase in membrane permeability. mdpi.com The compromised membrane can no longer effectively regulate the passage of ions and other essential molecules, resulting in the leakage of cytoplasmic contents and ultimately, cell lysis and death. mdpi.com The effectiveness of this process is influenced by the molecular structure of the QAS, such as the length of the alkyl chains. nih.gov

The antimicrobial properties of QAS have been harnessed in the development of various materials designed to prevent microbial growth and biofilm formation. researchgate.net

Antimicrobial composites are created by incorporating QAS into polymer matrices. For example, dental composites have been modified with quaternary ammonium salts like cetyltrimethylammonium bromide (CTAB) and dimethyldioctadecylammonium (B77308) bromide (DODAB) to impart antibacterial properties and help prevent secondary caries. nih.gov These composites have shown effectiveness against a range of microorganisms, including Escherichia coli and Streptococcus mutans. nih.gov

Antimicrobial surface coatings are another important application. QAS can be chemically bonded to surfaces to create a non-leaching antimicrobial layer. researchgate.net This is particularly useful for biomedical devices and in marine applications to prevent biofouling. nih.gov These coatings can provide long-lasting antimicrobial activity without releasing biocides into the environment. rsc.org For instance, self-cleaning and antibacterial coatings have been fabricated using a composite of fluorinated acrylic resin and silver nanoparticles with quaternary ammonium salts, demonstrating both superhydrophobicity and a dual antibacterial effect. mdpi.com Polymeric quaternary ammonium salts have also been developed that exhibit a high level of antimicrobial activity against a broad spectrum of microorganisms. google.com

Table 2: Research Findings on Antimicrobial Quaternary Ammonium Salts

| Quaternary Ammonium Salt Type | Application | Key Findings |

| Cetyltrimethylammonium bromide (CTAB) | Dental Composites | Exhibits significant antimicrobial activity against E. coli and S. mutans when incorporated into resin-based composites. nih.gov |

| Dimethyldioctadecylammonium bromide (DODAB) | Dental Composites | Shows antimicrobial potential against various pathogens in dental materials. nih.gov |

| Gemini Quaternary Ammonium Salts | Polymer Coatings | Can migrate to the surface of polymer blends, providing effective contact-killing antibacterial properties. rsc.org |

| Polymeric Quaternary Ammonium Salts | General Antimicrobial | Possess high biocidal activity against a wide range of microbes and can be formulated into stable solutions. google.com |

| Quaternary Ammonium Salts with Phosphate (B84403) Groups | Antibacterial Agents | Exhibit excellent antibacterial activity against Gram-positive and Gram-negative bacteria, yeast, and fungi, with the phosphate group providing strong binding to surfaces like hydroxyapatite. nih.gov |

Investigation of Membrane Interaction and Microbial Cell Lysis Pathways

Environmental Chemistry Research

The widespread use of ammonium salts has prompted research into their environmental fate, transport, and effects. This research is crucial for understanding and mitigating any potential environmental impacts.

Ammonia, a precursor to many ammonium salts, is a significant component of the global nitrogen cycle and its atmospheric concentration is on the rise, primarily due to agricultural activities. acs.org In the atmosphere, ammonia gas reacts with acidic species like sulfuric and nitric acid to form ammonium salts, which are a major component of fine particulate matter (PM2.5). acs.orgcopernicus.org These aerosol particles can have significant effects on air quality, climate, and can be transported over long distances before being deposited back to the Earth's surface, where they can contribute to soil acidification and eutrophication of water bodies. copernicus.org

The environmental fate of synthetic quaternary ammonium compounds (QACs) is also a key area of research. Due to their use as disinfectants and in various consumer products, they are frequently detected in wastewater and surface waters. gatech.eduasm.org While some QACs can be toxic to aquatic organisms, many are also biodegradable by microbial communities in wastewater treatment plants and the natural environment. gatech.eduasm.orgnih.gov The degradation pathways and the factors influencing their persistence are active areas of study to ensure their safe use. asm.org The toxicity of QAS in the environment can be influenced by factors such as their interaction with sediments and organic matter, which can reduce their bioavailability. acs.org

Little is known about the environmental fate and behavior of many polymeric quaternary ammonium salts used in cosmetics, highlighting a need for further research in this area. tandfonline.com

Atmospheric Chemistry and Characteristics of Inorganic Ammonium Salts in Particulate Matter

Inorganic ammonium salts are fundamental components of atmospheric particulate matter (PM), particularly fine particles (PM2.5), which have significant impacts on air quality, climate, and human health. copernicus.orgepa.gov The most prevalent of these are ammonium sulfate ((NH₄)₂SO₄) and ammonium nitrate (NH₄NO₃). aaqr.org These secondary inorganic aerosols are not emitted directly but are formed in the atmosphere through chemical reactions. aaqr.orgcopernicus.org

Ammonia (NH₃), the primary alkaline gas in the atmosphere, reacts with acidic gases such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃), which are oxidation products of sulfur dioxide (SO₂) and nitrogen oxides (NOx), respectively. nih.govvliz.be This neutralization process leads to the formation of ammonium salts. nih.govvliz.be The formation of ammonium nitrate is a reversible equilibrium, influenced by temperature and humidity, while ammonium sulfate is more stable. copernicus.org

The relative abundance of these salts can vary by season and location. For instance, studies in Beijing have shown that ammonium sulfate tends to dominate during both winter and summer. copernicus.orgcapes.gov.br However, the daily mean concentrations of total fine particulate NH₄⁺ and SO₄²⁻ were observed to be higher in the summer, while particulate NO₃⁻ concentrations remained relatively similar across seasons. copernicus.orgcopernicus.org The presence of these salts in aerosols affects the Earth's radiative balance and contributes to the long-range transport of acidic pollutants. copernicus.orgdtic.mil

| Component | Typical Contribution to PM2.5 Mass | Primary Precursor Gases |

| Ammonium Sulfate ((NH₄)₂SO₄) | Varies significantly, can be a major component. mdpi.com | SO₂, NH₃. aaqr.org |

| Ammonium Nitrate (NH₄NO₃) | Varies, often 10-30% in polluted urban air. copernicus.orgmdpi.com | NOx, NH₃. aaqr.org |

| Ammonium Chloride (NH₄Cl) | Generally a minor component compared to sulfate and nitrate. aaqr.org | HCl, NH₃. copernicus.org |

| This table summarizes major inorganic ammonium salts found in atmospheric PM2.5 and their precursors. |

Mineral Processing and Flotation Chemistry

Cationic Quaternary Ammonium Salt Collectors for Mineral Desilication

In the field of mineral processing, cationic surfactants, particularly quaternary ammonium salts (QAS), are widely employed as collectors in froth flotation. scirp.orgjournalssystem.com This technique is crucial for separating valuable minerals from gangue (unwanted) minerals. journalssystem.com A significant application of QAS is in reverse flotation, which is used for the desilication of ores like iron ore, bauxite, and phosphate rock. acs.orgxml-journal.netresearchgate.net In this process, the collector selectively attaches to the silicate (B1173343) minerals (e.g., quartz), making them hydrophobic so they can be carried away in the froth, leaving the valuable mineral behind. scirp.orgjournalssystem.com

Examples of QAS used as collectors include dodecyltrimethylammonium (B156365) chloride (DTAC), cetyltrimethylammonium chloride (CTAC), and various ether amines. journalssystem.commdpi.comresearchgate.net The choice of collector depends on the specific ore and the desired separation efficiency. researchgate.net Gemini quaternary ammonium salts, which have two hydrophilic head groups and two hydrophobic tails, have also been shown to be effective collectors for aluminosilicate (B74896) minerals. google.com Research indicates that these collectors are characterized by strong selectivity, high efficiency, and good performance over a wide pH range. xml-journal.net

| Collector Type | Example Compound | Target Mineral in Reverse Flotation | Ore Type |

| Alkyl Trimethyl Ammonium Salt | Dodecyltrimethylammonium Chloride (DTAC) | Quartz, Kaolinite. mdpi.comresearchgate.net | Iron Ore, Bauxite. researchgate.netmdpi.com |

| Alkyl Trimethyl Ammonium Salt | Cetyltrimethylammonium Chloride (CTAC) | Quartz, Kaolinite. journalssystem.commdpi.com | Iron Ore. journalssystem.com |

| Ether Amine | Alkyl Ether Amine | Quartz | Iron Ore. mdpi.com |

| Gemini QAS | Ethane-1,2-bis(dodecyldimethylammonium bromide) | Quartz | Iron Ore. google.com |

| This table provides examples of cationic quaternary ammonium salt collectors and their applications in mineral flotation. |

Adsorption Mechanisms of Ammonium Salts on Mineral Surfaces

The effectiveness of quaternary ammonium salt collectors hinges on their selective adsorption onto mineral surfaces. mdpi.com The primary mechanism governing this adsorption on silicate minerals like quartz is electrostatic interaction. mdpi.comicm.edu.pl In an aqueous solution at neutral to alkaline pH, the surface of silica (B1680970) (SiO₂) is typically negatively charged. acs.org The positively charged cationic head group of the QAS is electrostatically attracted to this negative surface. mdpi.comresearchgate.net

Once the cationic head adsorbs, the long, hydrophobic alkyl chain of the QAS molecule is oriented outwards, away from the mineral surface. scirp.org This alters the surface from hydrophilic (water-attracting) to hydrophobic (water-repelling), which is a prerequisite for attachment to air bubbles in the flotation process. scirp.org The length of the alkyl chain can influence the collector's effectiveness; longer chains generally provide stronger collecting power but may have different dispersion properties. mdpi.comicm.edu.pl In addition to electrostatic attraction, studies using density functional theory (DFT) suggest that weak hydrogen bonding can play a secondary role in the adsorption process. icm.edu.pl

Molecular Biology and Nucleic Acid Chemistry

Application in Oligonucleotide Purification and Desalting

In molecular biology, ammonium salts are crucial reagents for the purification and manipulation of nucleic acids like DNA and RNA. bitesizebio.comqiagen.com Ammonium acetate (B1210297) is frequently used in alcohol precipitation (with ethanol (B145695) or isopropanol) to concentrate and desalt oligonucleotide samples. bitesizebio.comtandfonline.comregensci.org The presence of a salt is necessary to neutralize the negative charges of the phosphate backbone, allowing the nucleic acid molecules to aggregate and precipitate out of solution in the presence of alcohol. bioecho.com

A key advantage of using ammonium acetate is that it is a volatile salt. tandfonline.com This property is particularly beneficial for samples intended for downstream analysis by techniques such as electrospray ionization mass spectrometry (ESI-MS), as the salt can be removed by lyophilization (freeze-drying), preventing interference with the analysis. tandfonline.com Studies have shown that precipitation with ethanol and ammonium acetate can reduce sodium ion contamination by over 99% with high DNA recovery. tandfonline.com Other ammonium-based compounds, such as triethylammonium (B8662869) acetate (TEAA), are used in purification cartridges and HPLC for desalting and purifying synthetic oligonucleotides. idtdna.comthermofisher.com

Research on RNase-RNA Complex Stabilization and Cleavage Inhibition

The specific compound 2'-Deoxycytidylyl(3'->5')-2'-deoxyguanosine Ammonium Salt (DCPDG Ammonium Salt) is a dinucleotide, a small fragment of DNA. In research, such compounds are often supplied as ammonium salts to ensure stability and solubility for experimental use. isotope.com Dinucleotides like dCpdG serve as important tools and substrates in the study of nucleic acid structure, protein-DNA interactions, and the mechanisms of enzymes that act on DNA and RNA. For example, dCpdG has been used as a substrate in studies analyzing lanthanide-mediated cleavage of the phosphodiester backbone of nucleic acids.

More broadly, ammonium ions can influence the stability and enzymatic processing of nucleic acids. Some research has shown that ammonium salts can selectively inhibit the synthesis of ribosomal RNA (rRNA). nih.gov In other studies, various organic ammonium cations have been shown to inhibit the cleavage of the RNA phosphodiester backbone, with the degree of inhibition related to the size of the cation. nih.gov It is suggested that protonated ammonium groups, such as those found in aminoglycoside antibiotics like neomycin B, can displace magnesium ions that are essential for the catalytic activity of some ribozymes (RNA enzymes) and RNase P, thereby inhibiting their function. pnas.orgresearchgate.net The ammonium salt of a compound like DCPDG provides a biochemically relevant cation that can be important for the structural integrity and interaction of the dinucleotide in enzymatic assays.

| Property | Value |

| Compound Name | 2'-Deoxycytidylyl(3'->5')-2'-deoxyguanosine Ammonium Salt |

| Synonyms | This compound, this compound |

| Molecular Formula | C₁₉H₂₈N₉O₁₀P |

| Molecular Weight | 573.45 g/mol |

| Primary Application | Research substrate in molecular biology and nucleic acid chemistry. |

| This table outlines key properties of the specific compound this compound. |

Emerging Trends and Future Research Directions in Ammonium Salt Chemistry

Development of Novel Ammonium (B1175870) Salt Structures for Tailored Applications

The development of novel ammonium salt structures is a burgeoning field aimed at creating compounds with specific, enhanced properties for targeted uses. nih.govresearchgate.net The structure of DCPDG ammonium salt, with its defined sequence of deoxynucleotides and the ammonium counter-ion, represents a precise chemical entity. lookchem.comalfa-chemistry.com The future in this area involves the strategic modification of such structures to tailor their functionality. For instance, creating derivatives of DCPDG by altering the nucleobases, modifying the sugar-phosphate backbone, or exchanging the ammonium ion for other cations can lead to novel compounds with unique binding affinities, stabilities, or catalytic properties. jku.at

Research into chiral α,β-unsaturated acylammonium salts, for example, demonstrates how modifying the core structure can lead to potent intermediates for asymmetric synthesis. mdpi.com Similarly, synthesizing novel polymer-supported quaternary ammonium salts derived from renewable resources like glucose showcases the drive towards functional materials with specific catalytic activities. ontosight.ai The principle of structural variation is key; for example, research has shown that in certain biologically active ammonium salts, the presence of a decyl radical on the onium nitrogen atom leads to maximum activity. nih.gov These approaches could be adapted to the synthesis of modified oligonucleotide ammonium salts, like DCPDG, for applications in diagnostics, therapeutics, and materials science.

Green Chemistry Approaches and Sustainable Synthetic Methodologies for Ammonium Salts

The principles of green chemistry are increasingly being applied to the synthesis of ammonium salts to create more sustainable and environmentally benign processes. samipubco.comorganic-chemistry.org This involves using eco-friendly solvents like water, employing safer and more readily available nitrogen sources such as solid ammonium salts, and designing reactions that proceed efficiently without the need for hazardous catalysts. samipubco.comsamipubco.com While specific green synthesis protocols for this compound are not widely detailed, general methodologies in ammonium salt chemistry provide a blueprint for future research. One such approach is the one-pot synthesis of α-aminophosphonates using quaternary ammonium salts as recyclable, environmentally friendly reaction media. organic-chemistry.org

Another key area is the development of borane-amines, where new methods avoid hazardous solvents like tetrahydrofuran (B95107) (THF) and instead use systems like water/ethyl acetate (B1210297) or gaseous carbon dioxide as activators. purdue.edu Furthermore, research into the synthesis of ammonium salts for use as catalysts in green ethereal solvents highlights the move away from traditional, more harmful solvents like toluene. mdpi.com These sustainable practices, focused on reducing waste and using less toxic reagents, represent the future direction for the synthesis of complex molecules like this compound. samipubco.com

Advanced Characterization Methodologies for In Situ and Real-Time Studies

Understanding the structure and behavior of ammonium salts requires a suite of advanced characterization techniques. For solid-state analysis, methods such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction are essential for validating the chemical structure and purity of newly synthesized compounds. mdpi.commdpi.com The thermal properties and stability of ammonium salts are often investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are crucial for determining their suitability for various applications, particularly in materials science. scientific.netresearchgate.net

For complex molecules like this compound, which exist and function in biological or solution-based systems, in-situ and real-time studies are critical. These advanced methodologies aim to understand the dynamic behavior and structural evolution of these compounds under operational conditions. wpmucdn.com Techniques such as 2D NMR provide deeper insight into the connectivity and spatial relationships within the molecule. mdpi.com For oligonucleotides like d(CpG), methods such as Methyl-CpG binding domain protein sequencing (MBD-seq) can be used to analyze methylation patterns with high resolution, offering a window into its epigenetic relevance. plos.org The combination of these static and dynamic characterization tools is vital for linking the structure of ammonium salts to their function. wpmucdn.com

Below is a table summarizing key physical and chemical properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 77710-57-7 | lookchem.com |

| Molecular Formula | C19H28N9O10P | guidechem.com |

| Molecular Weight | 573.45 g/mol | lookchem.comguidechem.com |

| Storage Temperature | -20°C | lookchem.comguidechem.com |

| Boiling Point | 988.3°C at 760 mmHg | lookchem.comalfa-chemistry.com |

| Flash Point | 551.5°C | lookchem.comalfa-chemistry.com |

Interdisciplinary Research Integrating Ammonium Salt Chemistry with Nanotechnology and Biotechnology

The inherent properties of ammonium salts make them ideal candidates for interdisciplinary research, particularly at the intersection of chemistry, biotechnology, and nanotechnology. researchgate.netarccjournals.com In biotechnology, ammonium salts are fundamental. They are used in the batch processing of crude cell extracts, such as in precipitation steps with ammonium sulfate (B86663), and are integral to creating buffers and maintaining ionic strength in various biochemical assays. asee.org this compound, as a dinucleotide, is intrinsically a compound of biotechnological interest, serving as a model system for studying DNA structure, DNA-protein interactions, and epigenetic modifications. nih.govtandfonline.com

The integration with nanotechnology opens further avenues. researchgate.netnih.gov Nanotechnology involves the creation and use of materials at the nanoscale (1-100 nm), and ammonium salts play a crucial role in this field. arccjournals.com For example, quaternary ammonium compounds are used as surfactants to coat and stabilize nanoparticles, preventing their agglomeration. upenn.edu There is growing interest in creating composite materials where ammonium salts are covalently bonded to nanomaterials like nanofibrillated bacterial cellulose (B213188) or used to create fluorescing carbon dot nanomaterials for applications like biofilm imaging. mdpi.com The fusion of a biological molecule like DCPDG with nanomaterials could lead to the development of advanced biosensors, targeted drug delivery systems, or new materials for gene therapy. ontosight.ainih.gov

Computational Design and Predictive Modeling of Ammonium Salt Functionalities and Performance

Computational chemistry has become an indispensable tool for predicting the structure, properties, and reactivity of complex molecules, including ammonium salts like DCPDG. rsc.orgtandfonline.com Density Functional Theory (DFT) is a particularly powerful method used to study deoxydinucleoside monophosphates (dDMPs) such as d(CpG), the core structure of this compound. researchgate.nettandfonline.com These computational studies allow researchers to determine minimum energy conformations, analyze the intricate details of the sugar-phosphate backbone, and understand the non-covalent interactions like base stacking that dictate the molecule's three-dimensional shape. nih.govtandfonline.com

DFT studies on d(CpG) and its complexes have shown that the geometry optimized through these calculations is in close agreement with experimental data from B-DNA duplexes in crystals. tandfonline.comresearchgate.nettandfonline.com These models can reveal subtle structural features, such as the pyramidalization of amino groups and the formation of unusual hydrogen bonds. tandfonline.comtandfonline.com Furthermore, computational models like Hidden Markov Models (HMMs) and those based on deformation free energy are used to predict the location and behavior of CpG islands in genomes, regions where dinucleotides like d(CpG) are prevalent and play key roles in gene regulation. worldwidejournals.comelifesciences.orgresearchgate.net This predictive power accelerates the design of new molecules and materials by allowing for in-silico screening before undertaking complex and costly laboratory synthesis. rsc.org

The table below presents computed properties for the core d(CpG) structure, illustrating the type of data generated through computational modeling.

| Computed Property | Value | Source(s) |

| Molecular Weight | 556.4 g/mol | nih.gov |

| Topological Polar Surface Area | 259 Ų | nih.gov |

| Hydrogen Bond Donor Count | 7 | guidechem.com |

| Hydrogen Bond Acceptor Count | 13 | guidechem.com |

| Rotatable Bond Count | 8 | guidechem.com |

| Complexity | 1110 | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.